N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction with CB1 Cannabinoid Receptor
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative of N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide, is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis around the pyrazole C3 substituent identified distinct conformers, with the N1 aromatic ring moiety dominating the steric binding interaction with the receptor, suggesting a similar interaction potential for this compound (Shim et al., 2002).
Effects on 5-HT1A Receptors
The compound WAY-100635, known for its potent and selective 5-HT1A receptor antagonistic properties, shares structural similarities with this compound. This suggests potential involvement in serotonin receptor pathways, offering a basis for exploring the scientific applications of this compound in neuropsychiatric research (Craven et al., 1994).
Imaging and Diagnostic Applications
Development of PET and SPECT Ligands
Methoxy and fluorine analogs based on the core structure of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) have shown potent inhibitory binding to the CB1 receptor, suggesting that derivatives like this compound could serve as promising candidates for developing PET ligands for the cerebral cannabinoid CB1 receptor, aiding in neurological studies and diagnostics (Tobiishi et al., 2007).
Synthesis for Imaging Studies
The synthesis of radioligands like 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([11C]JHU75528) for PET imaging indicates the feasibility of incorporating this compound or its analogs in the design of new imaging agents to study CB1 receptors in the brain, potentially contributing to the understanding of various neurological and psychiatric conditions (Fan et al., 2006).
Properties
IUPAC Name |
1-N-(5-chloro-2-methoxyphenyl)-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-11-9-16(22-27-11)21-17(24)12-5-7-23(8-6-12)18(25)20-14-10-13(19)3-4-15(14)26-2/h3-4,9-10,12H,5-8H2,1-2H3,(H,20,25)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHFRIHSPXPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.